molecular formula C14H21N5O2 B2445008 N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219901-45-7

N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2445008
CAS No.: 1219901-45-7
M. Wt: 291.355
InChI Key: ZDYDQNDMJFPSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a multicomponent reaction involving various precursors, leading to the formation of pyrazolo-pyridine derivatives. The synthetic route typically employs a combination of hydrazine derivatives and carbonyl compounds under controlled conditions to yield the desired product with moderate to high yields.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. In a study assessing its activity against various bacterial strains, it showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be between 0.3 µM and 8.5 µM for Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while lower activity was noted against Gram-positive strains like Staphylococcus aureus .

Bacterial Strain MIC (µM)
Escherichia coli0.3 - 8.5
Pseudomonas aeruginosa0.3 - 8.5
Staphylococcus aureus0.1 - 9.5

Antitumor Activity

The compound also exhibits promising antitumor activity. In vitro assays on various cancer cell lines revealed that it can inhibit cell proliferation significantly. For instance, in studies involving prostate cancer cell lines (PC-3), the compound demonstrated IC50 values as low as 1.48 µM, indicating potent antitumor effects compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)1.48
MCF-7 (Breast Cancer)16.50
HepG2 (Liver Cancer)6.43

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the pyrazolo-pyridine scaffold can significantly influence biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms have been linked to enhanced antimicrobial and antitumor activities .

Key Findings:

  • Compounds with electron-donating groups displayed increased potency against Gram-positive bacteria.
  • Alkyl chain length and branching were critical determinants of activity against specific cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound in drug development .
  • Anticancer Research : Another investigation focused on its effects on vascular endothelial growth factor receptor (VEGFR-2), revealing that certain derivatives significantly reduced VEGFR-2 expression in MCF-7 cells by up to 79%, indicating a potential mechanism for its antitumor effects .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-4-19-8-10(12-11(9-19)14(21)17-16-12)13(20)15-6-5-7-18(2)3/h8-9H,4-7H2,1-3H3,(H,15,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDQNDMJFPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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